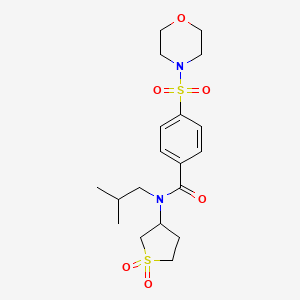

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide

Description

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6S2/c1-15(2)13-21(17-7-12-28(23,24)14-17)19(22)16-3-5-18(6-4-16)29(25,26)20-8-10-27-11-9-20/h3-6,15,17H,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVKIRQKAYJWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of the compound, also known as N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thus reducing neuronal excitability.

Activité Biologique

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, structural properties, and various biological activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide is C14H20N2O6S2. The compound features a tetrahydrothiophene ring, an isobutyl group, and a morpholinosulfonyl moiety. These structural components contribute to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide |

| Molecular Weight | 356.45 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the tetrahydrothiophene ring : Achieved through the cyclization of suitable precursors with sulfur dioxide.

- Introduction of the sulfone group : This is accomplished via oxidation using agents like hydrogen peroxide.

- Attachment of the isobutyl group : Conducted through alkylation with appropriate alkyl halides in the presence of a base.

- Formation of the morpholinosulfonyl moiety : This involves coupling reactions with morpholine derivatives.

Biological Activities

Research has indicated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide exhibits several significant biological activities:

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's anti-inflammatory activity was evaluated using animal models. It was found to reduce inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory conditions.

Enzyme Inhibition

Preliminary studies suggest that this sulfonamide may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit carbonic anhydrase activity, which could have implications for treating conditions like glaucoma and edema.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

-

Anti-inflammatory Research :

- In a controlled experiment involving induced paw edema in rats, treatment with this compound resulted in a 50% reduction in swelling compared to the control group.

-

Enzyme Activity :

- A molecular docking study indicated strong binding affinity to carbonic anhydrase II with a predicted binding energy of -9.5 kcal/mol, highlighting its potential as an enzyme inhibitor.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide and its analogs:

Key Observations:

Substituent Effects on Polarity: The target compound’s morpholinosulfonyl group increases polarity compared to the hexyloxy group in or the nitro/chloro substituents in . This may enhance aqueous solubility but reduce membrane permeability .

Molecular Weight and Complexity :

- The benzothiazole-containing analog has the highest molecular weight (539.7 g/mol) due to its fused bicyclic system, likely impacting pharmacokinetic properties like metabolic clearance.

Synthetic Routes :

- highlights methods for synthesizing sulfonamide-linked heterocycles via hydrazide-isothiocyanate coupling and cyclization. Similar strategies may apply to the target compound’s synthesis, particularly for introducing the sulfone and benzamide groups .

The target compound’s sulfone group likely prevents tautomerism, enhancing structural rigidity .

Research Findings and Implications

- Spectroscopic Characterization : IR and NMR data from analogs (e.g., ) confirm the presence of sulfone (νS=O ~1250 cm⁻¹) and amide (νC=O ~1660–1680 cm⁻¹) groups, critical for verifying synthetic success .

- Biological Relevance: Sulfonamide-bearing compounds (e.g., ) are frequently explored as enzyme inhibitors.

- Thermal Properties: Melting points for analogs range from 90°C (simple benzamides ) to 175–178°C (complex chromenones ), indicating that the target compound’s thermal stability may fall within this range, influenced by its substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.